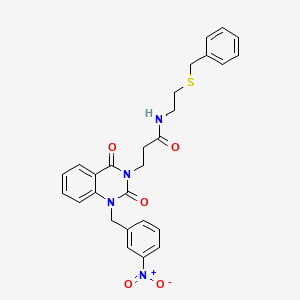![molecular formula C18H13Br2N3O B11438177 6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438177.png)
6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine atoms on both the furan and imidazo[1,2-a]pyridine rings, as well as a 4-methylphenyl group attached to the nitrogen atom of the imidazo[1,2-a]pyridine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Coupling with 4-methylphenylamine: The final step involves coupling the brominated imidazo[1,2-a]pyridine with 4-methylphenylamine using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[1,2-a]pyridine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(5-bromofuran-2-yl)imidazo[1,2-a]pyridine: Lacks the N-(4-methylphenyl) group.
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom on the imidazo[1,2-a]pyridine ring.
6-bromo-2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom on the furan ring.
Uniqueness
The presence of bromine atoms on both the furan and imidazo[1,2-a]pyridine rings, along with the N-(4-methylphenyl) group, gives 6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine unique electronic and steric properties. These properties enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H13Br2N3O |
|---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
6-bromo-2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H13Br2N3O/c1-11-2-5-13(6-3-11)21-18-17(14-7-8-15(20)24-14)22-16-9-4-12(19)10-23(16)18/h2-10,21H,1H3 |
InChI Key |
RGGAUOFTKMEVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438096.png)
![3-ethyl-2-hydrazino-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11438101.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide](/img/structure/B11438107.png)
![N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11438116.png)
![11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11438118.png)
![5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11438119.png)
![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B11438121.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11438125.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11438137.png)
![2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11438139.png)
![5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole](/img/structure/B11438150.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11438158.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11438165.png)

